molecular formula C8H9F2NO B8675013 2-(2,5-Difluorophenoxy)ethan-1-amine

2-(2,5-Difluorophenoxy)ethan-1-amine

Cat. No. B8675013
M. Wt: 173.16 g/mol
InChI Key: ORSCGIQTWRXWGI-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

The solution of 2.44 g of (2,5-difluorophenoxy)acetonitrile in 40 ml of tetrahydrofuran is added dropwise at 20-30° C. to the stirred mixture of 1.13 g of lithium aluminium hydride in 16 ml of diethyl ether. The reaction mixture is stirred at reflux over 2 hours and subsequently cooled to room temperature. 2 ml of water and 6.5 ml of 1N NaOH are successively added dropwise. The suspension is stirred at room temperature over 14 hours. The reaction mixture is poured onto 80 ml of water and extracted with diethyl ether (2×80 ml). The organic phases are washed successively with water (2×80 ml) and brine (1×50 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.24 (200:20:1 dichloromethane-methanol-25% conc. ammonia); Rt=2.37.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:3]=1[O:4][CH2:5][C:6]#[N:7].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(OCC)C>[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:3]=1[O:4][CH2:5][CH2:6][NH2:7] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
FC1=C(OCC#N)C=C(C=C1)F
Name
Quantity
1.13 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux over 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The suspension is stirred at room temperature over 14 hours
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×80 ml)
WASH
Type
WASH
Details
The organic phases are washed successively with water (2×80 ml) and brine (1×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OCCN)C=C(C=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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